Cas no 1706439-27-1 (1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid)

1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid is a synthetic organic compound featuring a dihydroindole core substituted with a 4-methoxybenzoyl group at the 1-position and a carboxylic acid moiety at the 6-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups enhances its reactivity in selective transformations. Its crystalline form ensures stability and ease of handling, while the carboxylic acid functionality allows for further derivatization. The compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and potential for hydrogen bonding interactions.
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid structure
1706439-27-1 structure
商品名:1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
CAS番号:1706439-27-1
MF:C17H15NO4
メガワット:297.305304765701
CID:5324108

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4-methoxybenzoyl)-6-indolinecarboxylic acid
    • 1-(4-methoxybenzoyl)-2,3-dihydroindole-6-carboxylic acid
    • 1-(4-methoxybenzoyl)indoline-6-carboxylic acid
    • 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
    • インチ: 1S/C17H15NO4/c1-22-14-6-4-12(5-7-14)16(19)18-9-8-11-2-3-13(17(20)21)10-15(11)18/h2-7,10H,8-9H2,1H3,(H,20,21)
    • InChIKey: IMRNZBBXERLOPA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(=CC=1)OC)N1C2C=C(C(=O)O)C=CC=2CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 430
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 66.8

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-8213-20μmol
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-8213-40mg
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
40mg
$140.0 2023-09-07
Life Chemicals
F6609-8213-75mg
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
75mg
$208.0 2023-09-07
Life Chemicals
F6609-8213-50mg
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
50mg
$160.0 2023-09-07
Life Chemicals
F6609-8213-2μmol
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-8213-3mg
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
3mg
$63.0 2023-09-07
Life Chemicals
F6609-8213-1mg
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
1mg
$54.0 2023-09-07
Life Chemicals
F6609-8213-10mg
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
10mg
$79.0 2023-09-07
Life Chemicals
F6609-8213-10μmol
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-8213-4mg
1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid
1706439-27-1
4mg
$66.0 2023-09-07

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid 関連文献

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acidに関する追加情報

1-(4-Methoxybenzoyl)-2,3-Dihydro-1H-Indole-6-Carboxylic Acid: A Comprehensive Overview

1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid, also known by its CAS number 1706439-27-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a fused bicyclic system consisting of an indole ring and a benzene ring, with substituents that confer unique chemical and biological properties.

The indole moiety in 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid is a key structural feature that contributes to its bioactivity. Indoles are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The presence of the methoxy group on the benzoyl substituent further enhances the compound's chemical diversity and potential for modulation of biological systems. Recent studies have highlighted the importance of such substituents in fine-tuning the pharmacokinetic and pharmacodynamic properties of indole derivatives.

One of the most promising applications of 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid lies in its potential as a lead compound for drug development. Researchers have demonstrated that this compound exhibits potent activity against several therapeutic targets, including kinases, proteases, and nuclear receptors. For instance, a study published in 2023 revealed that this compound acts as a selective inhibitor of a key enzyme involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development.

In addition to its pharmacological applications, 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid has also been explored for its role in synthetic chemistry. The compound serves as a versatile building block for constructing more complex molecules with enhanced bioactivity. Its unique structure allows for various modes of functionalization, enabling chemists to design derivatives with tailored properties. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of this compound's utility in creating enantiomerically enriched materials.

The synthesis of 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid typically involves multi-step processes that combine principles from organic synthesis and medicinal chemistry. Key steps often include Friedel-Crafts acylation, hydrogenation, and oxidation reactions. The optimization of these steps has been a focus of recent research efforts, with the aim of improving yield, selectivity, and scalability. For example, a 2023 study reported the development of a novel catalyst system that significantly enhances the efficiency of the hydrogenation step in the synthesis pathway.

Beyond its direct applications in drug discovery and synthetic chemistry, 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid has also found use in materials science. Its ability to form stable crystalline structures makes it an attractive candidate for applications in organic electronics and optoelectronics. Recent investigations have explored its potential as an active layer material in organic photovoltaic devices (OPVs), where its electronic properties contribute to efficient charge transport and separation.

In conclusion, 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid, with its CAS number 1706439-27-1, stands out as a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features make it an invaluable tool in both basic research and applied sciences. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in advancing our understanding of molecular design and function.

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